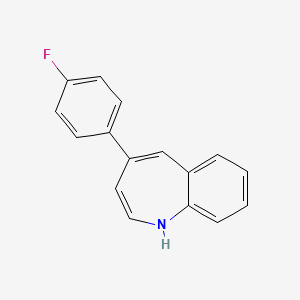![molecular formula C7H9Cl B12116104 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 3721-19-5](/img/structure/B12116104.png)
5-Chlorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C7H9Cl. This compound is a derivative of norbornene, where a chlorine atom is substituted at the 6th position. The structure of 6-chlorobicyclo[2.2.1]hept-2-ene consists of a bicyclo[2.2.1]heptene framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chlorobicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the chlorination of norbornene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the double bond of norbornene, resulting in the formation of 6-chlorobicyclo[2.2.1]hept-2-ene .
Industrial Production Methods
On an industrial scale, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions typically occur under mild conditions.
Addition Reactions: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride. Hydrogenation requires a catalyst such as palladium on carbon.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid can be used for epoxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Addition Reactions: Halogenated or hydrogenated derivatives are formed.
Oxidation and Reduction Reactions: Epoxides or fully saturated bicyclic compounds are the major products.
Wissenschaftliche Forschungsanwendungen
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the chlorine atom and the double bond in the bicyclic structure. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The rigidity of the bicyclic framework also influences the compound’s reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
6-Chlorobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:
5-Chlorobicyclo[2.2.1]hept-2-ene: Similar in structure but with the chlorine atom at the 5th position.
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
6-Chlorobicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester: A derivative with a carboxylic acid ester group at the 2nd position
The uniqueness of 6-chlorobicyclo[2.2.1]hept-2-ene lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3721-19-5 |
|---|---|
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)
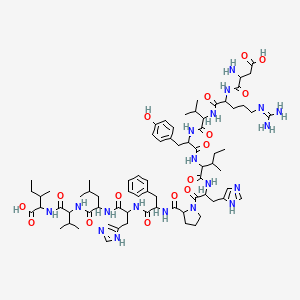
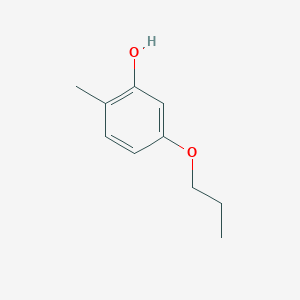

![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
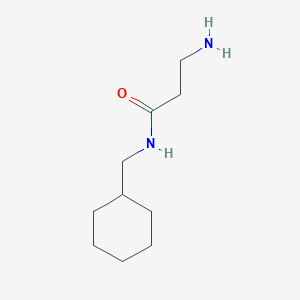
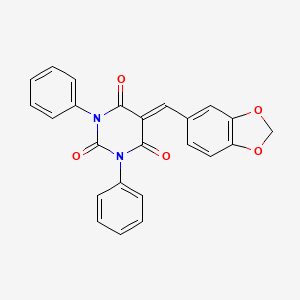
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)
